molecular formula C15H19N B6335790 2-Benzyl-5-butyl-1H-pyrrole;  95% CAS No. 1422518-33-9

2-Benzyl-5-butyl-1H-pyrrole; 95%

Cat. No. B6335790
CAS RN: 1422518-33-9
M. Wt: 213.32 g/mol
InChI Key: LRMHZOWOJPSHST-UHFFFAOYSA-N
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Description

2-Benzyl-5-butyl-1H-pyrrole (2B5B-1HP) is an organic compound belonging to the pyrrole family of heterocyclic compounds. It is a colorless liquid with a boiling point of 121°C and a melting point of -25°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene. 2B5B-1HP has a variety of applications in the scientific research and pharmaceutical industries.

Scientific Research Applications

2-Benzyl-5-butyl-1H-pyrrole; 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of heterocyclic compounds, such as indolizines and pyrroloindoles. It is also used as a building block in the synthesis of pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anticonvulsants. Additionally, 2-Benzyl-5-butyl-1H-pyrrole; 95% is used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

2-Benzyl-5-butyl-1H-pyrrole; 95% has an electron-withdrawing effect, which allows it to interact with other molecules and affect their properties. For example, 2-Benzyl-5-butyl-1H-pyrrole; 95% can interact with proteins and enzymes, affecting their activity and function. It can also interact with nucleic acids, affecting their structure and function.
Biochemical and Physiological Effects
2-Benzyl-5-butyl-1H-pyrrole; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal, anti-inflammatory, and anticonvulsant activity. It has also been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, 2-Benzyl-5-butyl-1H-pyrrole; 95% has been shown to have anti-cancer activity, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-Benzyl-5-butyl-1H-pyrrole; 95% is a useful compound for laboratory experiments due to its high purity, low cost, and ease of synthesis. However, it is important to note that the compound is volatile and can easily evaporate, which can make it difficult to work with in some experiments. Additionally, the compound has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of possible future directions for 2-Benzyl-5-butyl-1H-pyrrole; 95%. For example, further research could be done to explore its potential as an inhibitor of enzymes involved in the biosynthesis of various compounds. Additionally, further research could be done to explore its potential as a drug delivery system, as it has been shown to interact with proteins and nucleic acids. Additionally, further research could be done to explore its potential applications in the development of OLEDs and OPVs. Finally, further research could be done to explore its potential as an anti-cancer agent.

Synthesis Methods

2-Benzyl-5-butyl-1H-pyrrole; 95% can be synthesized from the reaction of 5-bromo-2-butyl-1H-pyrrole and benzyl bromide in the presence of sodium hydroxide. This reaction is carried out at room temperature in an aqueous solution. The resulting product is a 95% pure 2-Benzyl-5-butyl-1H-pyrrole; 95%.

properties

IUPAC Name

2-benzyl-5-butyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h4-8,10-11,16H,2-3,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMHZOWOJPSHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-butyl-1H-pyrrole

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